molecular formula C18H16N4O5S B14937374 4-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

4-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

Cat. No.: B14937374
M. Wt: 400.4 g/mol
InChI Key: ZKUVLNBSRHPQAB-UHFFFAOYSA-N
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Description

4-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is a complex organic compound that features a thiadiazole ring, a nitrobenzamide group, and methoxybenzyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide typically involves multiple steps, including the formation of the thiadiazole ring and the introduction of the nitrobenzamide and methoxybenzyl groups. One common approach is to start with the appropriate benzylamine derivative, which undergoes cyclization with thiocarbonyl compounds to form the thiadiazole ring. Subsequent nitration and methoxylation steps introduce the nitro and methoxy groups, respectively .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The thiadiazole ring and methoxybenzyl groups contribute to the compound’s overall stability and reactivity, influencing its interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties. Its thiadiazole ring and nitrobenzamide group make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C18H16N4O5S

Molecular Weight

400.4 g/mol

IUPAC Name

4-methoxy-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide

InChI

InChI=1S/C18H16N4O5S/c1-26-13-6-3-11(4-7-13)9-16-20-21-18(28-16)19-17(23)12-5-8-15(27-2)14(10-12)22(24)25/h3-8,10H,9H2,1-2H3,(H,19,21,23)

InChI Key

ZKUVLNBSRHPQAB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-]

Origin of Product

United States

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